molecular formula C25H49NO4 B12678244 Azanium;octadecyl 2-methylprop-2-enoate;prop-2-enoate CAS No. 167614-39-3

Azanium;octadecyl 2-methylprop-2-enoate;prop-2-enoate

Cat. No.: B12678244
CAS No.: 167614-39-3
M. Wt: 427.7 g/mol
InChI Key: QKDSCBSCLIYMNL-UHFFFAOYSA-N
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Description

2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt is a complex polymeric compound. It is synthesized from the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol, followed by polymerization with 2-propenoic acid and neutralization with ammonium hydroxide. This compound is known for its unique properties, including hydrophobicity, flexibility, and chemical resistance, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of 2-propenoic acid, 2-methyl- with octadecyl alcohol. This reaction typically occurs under acidic conditions with a catalyst such as sulfuric acid. The resulting ester is then polymerized with 2-propenoic acid in the presence of a free radical initiator like azobisisobutyronitrile (AIBN). The polymerization process is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer structure.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale esterification and polymerization reactors. The esterification process is optimized for high yield and purity, followed by polymerization in a continuous or batch process. The final step involves neutralizing the polymer with ammonium hydroxide to form the ammonium salt, which enhances the solubility and stability of the polymer.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.

    Reduction: Reduction reactions are less common but can occur under specific conditions, leading to the formation of alcohols and other reduced products.

    Substitution: The polymer can undergo substitution reactions, particularly at the ester and carboxylic acid groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used under controlled conditions.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt has numerous applications in scientific research:

    Chemistry: Used as a hydrophobic coating material and in the synthesis of advanced polymeric materials.

    Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.

    Medicine: Investigated for its potential in creating controlled-release formulations and as a component in biomedical implants.

    Industry: Utilized in the production of adhesives, sealants, and surface coatings due to its chemical resistance and flexibility.

Mechanism of Action

The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The hydrophobic nature of the octadecyl ester groups allows the polymer to form stable films and coatings on surfaces. The ammonium salt form enhances the polymer’s solubility and interaction with other molecules, making it effective in various applications. The polymer’s flexibility and chemical resistance are attributed to the presence of the long alkyl chains and the robust polymer backbone.

Comparison with Similar Compounds

Similar Compounds

    Octadecyl methacrylate: Similar in structure but lacks the polymeric backbone and ammonium salt form.

    Methacrylic acid, octadecyl ester: Another ester derivative with similar hydrophobic properties but different polymerization behavior.

    Acrylic acid stearyl methacrylate polymer: Shares some structural similarities but differs in the specific monomers used and the resulting polymer properties.

Uniqueness

2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, ammonium salt is unique due to its combination of hydrophobicity, flexibility, and chemical resistance. The presence of the ammonium salt form enhances its solubility and stability, making it more versatile in various applications compared to similar compounds.

Properties

CAS No.

167614-39-3

Molecular Formula

C25H49NO4

Molecular Weight

427.7 g/mol

IUPAC Name

azanium;octadecyl 2-methylprop-2-enoate;prop-2-enoate

InChI

InChI=1S/C22H42O2.C3H4O2.H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-2-3(4)5;/h2,4-20H2,1,3H3;2H,1H2,(H,4,5);1H3

InChI Key

QKDSCBSCLIYMNL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.C=CC(=O)[O-].[NH4+]

Related CAS

167614-39-3

Origin of Product

United States

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